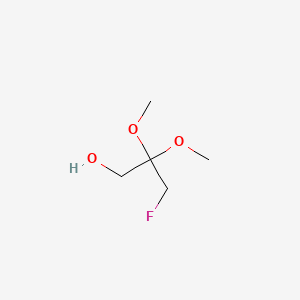
1-Propanol, 2,2-dimethoxy-3-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2,2-dimethoxy-3-fluoro- is an organic compound with the molecular formula C5H11FO3 and a molecular weight of 138.14 g/mol . This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to the propanol backbone, making it a unique molecule with distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Propanol, 2,2-dimethoxy-3-fluoro- can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-1-propanol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Propanol, 2,2-dimethoxy-3-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired products are formed efficiently.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2,2-dimethoxy-3-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development or as a probe in diagnostic imaging.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which 1-Propanol, 2,2-dimethoxy-3-fluoro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The methoxy groups may also contribute to the compound’s solubility and reactivity, facilitating its interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Propanol, 2,2-dimethoxy-3-fluoro- can be compared with other similar compounds, such as:
2,2-Dimethoxypropane: This compound has a similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
2,3-Dimethoxypropan-1-ol: Another related compound, differing in the position of the methoxy groups, which can affect its chemical behavior and applications.
The uniqueness of 1-Propanol, 2,2-dimethoxy-3-fluoro- lies in its combination of fluorine and methoxy groups, providing distinct chemical and physical properties that make it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62741-32-6 |
|---|---|
Molekularformel |
C5H11FO3 |
Molekulargewicht |
138.14 g/mol |
IUPAC-Name |
3-fluoro-2,2-dimethoxypropan-1-ol |
InChI |
InChI=1S/C5H11FO3/c1-8-5(3-6,4-7)9-2/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZUKGMEYVHPXNTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CO)(CF)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
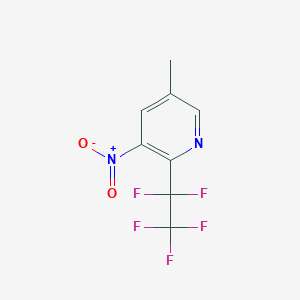

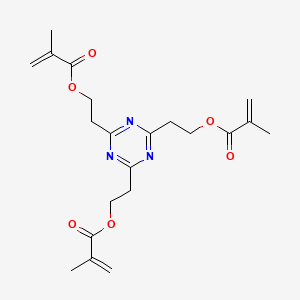
![tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate](/img/structure/B12854331.png)
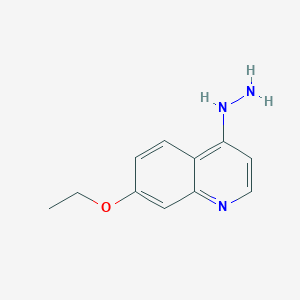

![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one](/img/structure/B12854360.png)

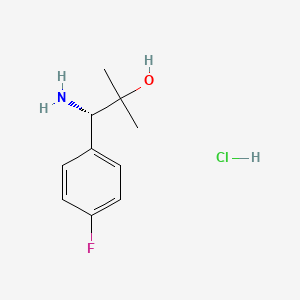

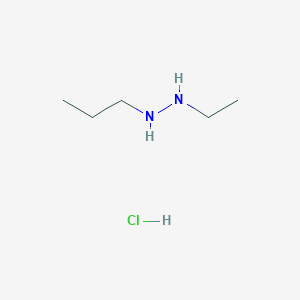
![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)

